molecular formula C6H9ClN2OS B1526263 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride CAS No. 1349708-63-9

1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride

Cat. No.: B1526263
CAS No.: 1349708-63-9
M. Wt: 192.67 g/mol
InChI Key: MHZONGCCGFDVLF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride emerged as a synthetic thiazole derivative during the early 21st century, coinciding with advancements in heterocyclic chemistry for pharmaceutical applications. Its discovery is attributed to systematic efforts to modify thiazole cores for enhanced bioactivity. Early synthesis routes involved Hantzsch thiazole formation, where α-haloketones reacted with thioureas or thioamides to construct the thiazole ring. The hydrochloride salt form improved solubility for biological testing, accelerating its adoption in medicinal chemistry pipelines.

Key milestones include:

  • 2005 : First reported synthesis of analogous thiazole-ethanone derivatives via bromoethanone intermediates.
  • 2013 : Structural optimization studies demonstrating its utility as a precursor for antioxidant 1,3,4-oxadiazole hybrids.
  • 2019 : Application in synthesizing multi-thiazole frameworks for antimicrobial agents.

Significance in Academic Research

This compound serves as a critical building block in organic synthesis and drug discovery due to:

Research Domain Applications Key Studies
Medicinal Chemistry Antimicrobial, anticancer, and neuroprotective agent development Modulates GluA2 AMPA receptors; inhibits cholinesterases
Material Science Ligand for metal-organic frameworks Chelation studies via amino and carbonyl groups
Chemical Biology Enzyme inhibition assays Targets bacterial dihydrofolate reductase

Recent investigations highlight its role in synthesizing:

  • Antioxidant hybrids : 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives with radical scavenging activity (IC~50~ 3.92–4.23 mM).
  • Neuroactive compounds : Thiazole carboxamides modulating glutamate receptor kinetics (e.g., τ~w~ deactivation increased 3-fold).

Nomenclature and Identifier Systems

IUPAC Nomenclature

The systematic name follows substitutive nomenclature:

  • Parent structure : Ethanone (ketone group).
  • Substituents : 2-Amino-5-methyl-1,3-thiazol-4-yl group at position 1.
  • Salt : Hydrochloride (HCl counterion).

Full IUPAC name:
This compound.

CAS Registry Information (1349708-63-9)

The CAS registry provides critical identifiers:

Property Value Source
CAS Number 1349708-63-9
Molecular Formula C₆H₉ClN₂OS
Molecular Weight 192.67 g/mol
InChI Key MHZONGCCGFDVLF-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)N)C(=O)C.Cl

Alternative Nomenclature

Common synonyms and registry numbers include:

Name Registry Number Source
1-(2-Amino-5-methyl-4-thiazolyl)ethanone HCl 40353-62-6 (free base)
4-Acetyl-5-methylthiazol-2-amine hydrochloride N/A
ChemBridge ID: CH4424852298 1349708-63-9

This compound is cataloged commercially under codes like AB403233 and EVT-1815121, reflecting its widespread use in high-throughput screening libraries.

Properties

IUPAC Name

1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZONGCCGFDVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Amino-5-methylthiazole with Acetyl Chloride

  • Reagents: 2-amino-5-methylthiazole and acetyl chloride.
  • Conditions: The reaction is carried out in the presence of a suitable base to neutralize the generated hydrochloric acid and to facilitate acetylation.
  • Temperature and Time: Controlled temperature (often low to moderate) and reaction time are optimized to maximize yield and minimize side reactions.
  • Outcome: Formation of 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone, which is then converted to its hydrochloride salt.

This method is widely used in both laboratory and industrial settings due to its straightforwardness and relatively high yield.

Experimental Data and Yields

Step/Method Reaction Conditions Yield (%) Notes
Acetylation of 2-amino-5-methylthiazole with acetyl chloride Controlled temperature, base present, reaction time optimized Not explicitly stated; typical yields moderate to high Industrially scalable; produces hydrochloride salt for stability
Multi-step synthesis via ethyl 4-bromo-3-oxopentanoate and thiourea Reflux in ethanol, followed by hydrazine hydrate condensation, then carbon disulfide treatment 74% (for intermediate acetohydrazide) TLC used to monitor reaction; characterized by 1H NMR, IR, and mass spectrometry
Ammonium hydroxide treatment of 1-(2-amino-thiazol-4-yl)ethanone hydrochloride In water at 0 °C for 15 minutes 57% Purification by filtration, washing with cold solvents, and drying; pale yellow solid obtained

Analytical Characterization Supporting Preparation

  • 1H NMR Spectroscopy: Confirms the presence of key functional groups such as methyl (CH3), amino (NH2), and acetyl (COCH3) protons.
  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands corresponding to amine groups (around 3300-3400 cm⁻¹) and carbonyl groups (around 1680-1700 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight consistent with the target compound.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis steps.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Direct acetylation of 2-amino-5-methylthiazole 2-amino-5-methylthiazole, acetyl chloride, base Controlled temperature, base present Moderate to High (typical) Simple, scalable, direct Requires careful control of conditions
Multi-step synthesis via ethyl 4-bromo-3-oxopentanoate Ethyl 4-bromo-3-oxopentanoate, thiourea, hydrazine hydrate, CS2 Reflux in ethanol, basic conditions 74% (intermediates) Allows synthesis of derivatives More complex, multiple steps
Ammonium hydroxide treatment for purification 1-(2-amino-thiazol-4-yl)ethanone hydrochloride, NH4OH Water, 0 °C, short reaction time 57% Effective purification Lower yield, additional step

Chemical Reactions Analysis

1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino and ketone groups play crucial roles in its reactivity and binding to biological molecules. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetophenone and thiazole derivatives. Below is a detailed comparison with structurally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Synthesis Method Notes
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone Hydrochloride Thiazole ring with amino, methyl, and acetyl substituents C₆H₈N₂OS·HCl 194.67 g/mol Not reported -NH₂, -CH₃, -COCH₃, HCl salt Not explicitly detailed in evidence; likely involves cyclization or condensation reactions Limited toxicological data
1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride Benzene ring with amino, hydroxyl, and acetyl groups C₈H₉NO₃·HCl 203.62 g/mol 137–142 (decomposes) -NH₂, -OH, -COCH₃, HCl salt Reduction of 2,4-dihydroxy-5-nitroacetophenone using Raney catalyst in acetone Used in dye and pharmaceutical intermediates
1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone Hydrochloride Methyl-substituted benzene with amino, hydroxyl, and acetyl groups C₉H₁₁NO₂·HCl 209.65 g/mol Not reported -NH₂, -OH, -CH₃, -COCH₃, HCl salt Reduction of 3-hydroxy-4-methyl-5-nitroacetophenone with tin and HCl High yield (87%) synthesis
2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride Benzene ring with hydroxyl, acetyl, and benzylethyl-amino substituents C₁₈H₂₂ClNO₂ 331.83 g/mol Not reported -NH(CH₂CH₂C₆H₅), -OH, -COCH₃, HCl salt Not detailed; likely involves alkylation/amination of precursor acetophenones Pharmaceutical impurity standard

Key Differences and Implications

Core Structure: The target compound’s thiazole ring confers distinct electronic properties compared to benzene-based analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone). Thiazoles are more polarizable and participate in diverse non-covalent interactions, influencing reactivity and binding in pharmaceutical contexts .

Substituent Positioning: The methyl group at position 5 on the thiazole ring contrasts with methyl groups on benzene rings in other compounds (e.g., 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone). This positioning affects steric hindrance and solubility .

Synthetic Complexity: Benzene-based analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone) are synthesized via nitro-group reduction, achieving high yields (87–100%) . Thiazole derivatives may require more specialized cyclization steps, which are less documented in the provided evidence .

Applications: Hydroxyacetophenone derivatives (e.g., 3-Hydroxyacetophenone, CAS 121-71-1) are widely used as intermediates in drug synthesis and reference standards .

Biological Activity

Overview

1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride (CAS Number: 1349708-63-9) is a synthetic compound characterized by its unique thiazole structure, which includes an amino group and a ketone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C6H9ClN2OSC_6H_9ClN_2OS. Its structure facilitates various chemical reactions, including oxidation and reduction, making it a versatile building block in medicinal chemistry.

Property Details
Molecular Formula C₆H₉ClN₂OS
IUPAC Name 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone; hydrochloride
CAS Number 1349708-63-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and ketone groups contribute to its reactivity, enabling it to bind effectively to biological molecules. The thiazole ring is known for its ability to interact with various enzymes and receptors, which can modulate their activity and lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Efficacy
A study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has shown promising results in inhibiting the growth of cancer cell lines.

Case Study: Antiproliferative Effects
In vitro studies evaluated the antiproliferative effects on several cancer cell lines, including A172 (human glioblastoma) and MDA-MB-231 (human breast adenocarcinoma). The compound exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of electron-donating groups in the thiazole ring significantly boosts anticancer efficacy. For instance, modifications at the methyl position have been correlated with increased cytotoxicity against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

A common approach involves thiazole ring formation via Hantzsch thiazole synthesis. For example, brominated intermediates like 2-bromo-1-(thiazol-4-yl)ethanone (see IUPAC data in ) can undergo nucleophilic amination. A reflux method with ethanol and glacial acetic acid (as described for analogous triazole derivatives in ) may be adapted by substituting with 5-methylthiazole precursors. Key parameters include:

  • Temperature control : Maintain reflux at 78–80°C to avoid side reactions.
  • Catalyst optimization : Use 5–10 drops of glacial acetic acid to protonate amines and enhance nucleophilicity.
  • Purification : Employ recrystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) should exhibit signals for the methyl group (δ ~2.35 ppm, singlet) and the acetyl group (δ ~2.55 ppm, singlet), with thiazole protons at δ ~6.90 ppm (based on structural analogs in ).
  • Mass spectrometry : ESI-MS in positive mode should show a molecular ion peak at m/z 156.21 (free base) and 192.67 (hydrochloride) .
  • HPLC purity analysis : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 254 nm (referencing impurity standards in ).

Q. How can researchers ensure purity and assess batch-to-batch variability?

  • TLC validation : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.45 for the target compound).
  • HPLC calibration : Compare against certified reference standards (e.g., EP impurity standards in ) to quantify residual solvents or byproducts.
  • Elemental analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values (C6_6H9_9ClN2_2OS: C 37.41%, H 4.71%, N 14.53%, S 16.67%) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of thiazole-containing analogs like this compound?

Thiazole rings are bioisosteres of pyridine and imidazole, enabling interactions with enzymatic active sites. For example, cephalosporins like cefotiam HCl (which shares a 2-amino-thiazol-4-yl acetyl group ) inhibit bacterial cell wall synthesis. Proposed mechanisms for this compound include:

  • Metal coordination : The thiazole nitrogen and acetyl oxygen may chelate divalent cations (e.g., Mg2+^{2+}) in target proteins.
  • Hydrogen bonding : The amino group facilitates binding to conserved residues (e.g., Asp/Tyr in kinases).
  • Structural analogs : Compare with 4-phenyl-2-thiazoleethanamine hydrochloride (see ) to map substituent effects on bioactivity.

Q. How should researchers resolve contradictions in spectral data or biological assay results?

  • NMR solvent effects : DMSO-d6 may deshield protons compared to CDCl3; verify assignments using 2D NMR (COSY, HSQC) .
  • Biological assay variability : Control for hydrochloride salt dissociation in buffer (pH 7.4 vs. 5.5) using ion-pair chromatography to quantify free base .
  • Data normalization : Use internal standards (e.g., 3-hydroxyacetophenone in ) to correct for instrument drift in HPLC.

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

  • Molecular docking : Simulate binding to homology models of targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize poses with thiazole-acetyl groups occupying hydrophobic pockets.
  • QSAR modeling : Train models on datasets of thiazole derivatives (e.g., PubChem CID 28065682 ) with descriptors like logP, polar surface area, and H-bond donors.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (GROMACS/AMBER) to identify critical residues for mutagenesis studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride
Reactant of Route 2
1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethanone hydrochloride

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